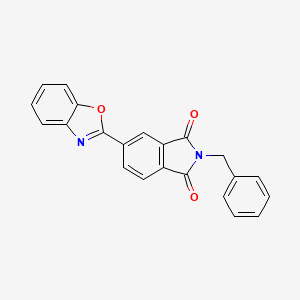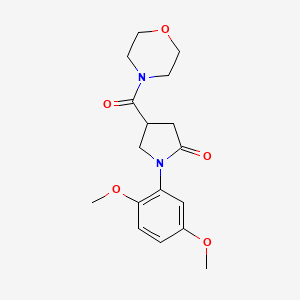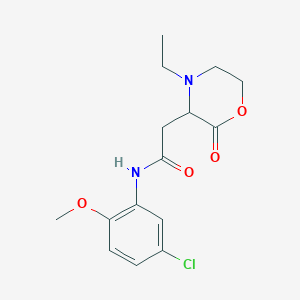![molecular formula C12H17NO3S B4712796 1-[3-(isopropylthio)propoxy]-2-nitrobenzene](/img/structure/B4712796.png)
1-[3-(isopropylthio)propoxy]-2-nitrobenzene
Vue d'ensemble
Description
1-[3-(isopropylthio)propoxy]-2-nitrobenzene, also known as Iproniazid, is a drug that was initially developed as an antidepressant in the 1950s. It belongs to the class of drugs known as monoamine oxidase inhibitors (MAOIs). Although Iproniazid was not very effective as an antidepressant, it was found to be useful in treating tuberculosis (TB).
Mécanisme D'action
1-[3-(isopropylthio)propoxy]-2-nitrobenzene works by irreversibly inhibiting the activity of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting the activity of MAO, this compound increases the levels of these neurotransmitters in the brain, which can help alleviate the symptoms of depression.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It has also been shown to have antiviral and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-[3-(isopropylthio)propoxy]-2-nitrobenzene is its ability to inhibit the activity of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. This makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, this compound has some limitations as well. It is a non-specific inhibitor of MAO, which means that it can inhibit both MAO-A and MAO-B. This can lead to unwanted side effects and make it difficult to study the specific role of each enzyme.
Orientations Futures
There are several future directions for the study of 1-[3-(isopropylthio)propoxy]-2-nitrobenzene. One area of research is the development of more specific inhibitors of MAO-A and MAO-B. This could help to reduce the side effects associated with non-specific inhibitors such as this compound. Another area of research is the study of the antiviral and anti-inflammatory properties of this compound. This could lead to the development of new treatments for viral infections and inflammatory diseases. Finally, there is a need for further research into the role of neurotransmitters such as serotonin, dopamine, and norepinephrine in various physiological and pathological conditions.
Applications De Recherche Scientifique
1-[3-(isopropylthio)propoxy]-2-nitrobenzene has been extensively studied for its antibacterial properties against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. It works by inhibiting the activity of the enzyme monoamine oxidase (MAO), which is responsible for breaking down neurotransmitters such as serotonin, dopamine, and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which can help alleviate the symptoms of depression. In addition, this compound has been shown to have antiviral and anti-inflammatory properties.
Propriétés
IUPAC Name |
1-nitro-2-(3-propan-2-ylsulfanylpropoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-10(2)17-9-5-8-16-12-7-4-3-6-11(12)13(14)15/h3-4,6-7,10H,5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNFFCIQCBXQGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCOC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-methyl-3-phenyl-N-{[2-(2-thienylcarbonyl)hydrazino]carbonothioyl}-4-isoxazolecarboxamide](/img/structure/B4712731.png)

![5-bromo-N-[4-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B4712746.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-isopropoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4712762.png)
![ethyl 4-(4-bromophenyl)-2-{[2-cyano-3-(1-ethyl-1H-pyrazol-4-yl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4712767.png)
![N-1-adamantyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B4712777.png)
![2-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4712783.png)

![N-(5-{[2-(4-methylphenoxy)ethyl]thio}-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide](/img/structure/B4712787.png)
![N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4712806.png)
![N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]butanamide](/img/structure/B4712809.png)